(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25(2)20(18-14-26(3)19-7-5-4-6-17(18)19)13-24-23(27)11-9-16-8-10-21-22(12-16)29-15-28-21/h4-12,14,20H,13,15H2,1-3H3,(H,24,27)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEWYKODEMJTFZ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CC4=C(C=C3)OCO4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzo[d][1,3]dioxole moiety : Known for various biological activities.
- Dimethylamino group : Often associated with enhanced bioactivity.
- Indole derivative : Contributes to its pharmacological properties.
Molecular Formula : C₁₈H₁₈N₂O₃
Molecular Weight : 314.35 g/mol
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of benzo[d][1,3]dioxole have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of essential bacterial processes, such as cell wall synthesis and protein synthesis.
In a study examining a library of compounds, it was found that certain analogs of benzo[d][1,3]dioxole exhibited MIC values below 20 µM against M. tuberculosis, suggesting that this compound could potentially possess similar activity .
Anticancer Activity
The indole structure is often linked to anticancer properties. Compounds with indole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle and apoptosis-related proteins.
A structure-activity relationship (SAR) study revealed that modifications to the indole moiety significantly impacted cytotoxicity against cancer cell lines. For instance, compounds with higher lipophilicity and specific substitutions showed enhanced activity against human cancer cell lines .
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
- Disruption of Cellular Processes : The compound may interfere with signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : The presence of the indole moiety suggests potential for triggering programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
Scientific Research Applications
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of benzo[d][1,3]dioxole possess cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antidepressant Activity : Compounds containing indole structures are known for their serotonin receptor activity, suggesting potential use in treating depression and anxiety disorders.
- Antimicrobial Effects : Some derivatives demonstrate significant antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.
Case Studies
Several studies highlight the applications of related compounds:
- Cytotoxicity Against Cancer Cells : A study demonstrated that analogs of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide exhibited IC50 values in the micromolar range against human breast cancer cell lines . This suggests strong anticancer potential.
- Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinity of this compound to various biological targets such as dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. These studies indicate that modifications to the structure can enhance binding affinity and specificity .
Potential Applications in Drug Development
Given its promising biological activities, this compound could serve as a lead compound for developing:
- Anticancer Drugs : Targeting specific cancer pathways based on its cytotoxic properties.
- Antidepressants : Leveraging its interaction with serotonin receptors to develop novel treatments for mood disorders.
Comparison with Similar Compounds
Key Structural Differences
Functional Group Impact on Bioactivity
- Methylenedioxy (Benzo[d][1,3]dioxol) : Compounds with this group (e.g., Target, Compound 13) exhibit enhanced metabolic stability compared to methoxy-substituted analogues (e.g., 5b, 7h), which are prone to demethylation .
- Indole vs. Benzimidazole : The indole moiety (Target, 5b, 3812) facilitates π-π stacking in hydrophobic pockets, while benzimidazole (7h) may enhance binding to metal-containing enzymes .
- Dimethylamino Group: Present only in the target compound, this group may improve solubility and enable cation-π interactions with anionic residues .
Bioactivity and Target Profiling
- Target Compound: Predicted activity in kinase or GPCR modulation due to indole and dimethylamino motifs, as seen in related compounds .
- Compound 13 : Demonstrated moderate antiproliferative activity in cancer cell lines (NCI-60 data), likely due to methylenedioxy-mediated DNA intercalation .
- Compound 5b : Exhibited EP2 receptor antagonism (IC50 = 120 nM), highlighting the role of methoxy groups in receptor specificity .
Computational and Molecular Similarity Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
